N,N-bis[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-4-methylbenzenesulfonamide
Description
N,N-bis[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-4-methylbenzenesulfonamide is a sulfonamide derivative featuring a central 4-methylbenzenesulfonamide core with two ethyl substituents, each terminating in a 1,3-dioxoisoindole moiety.
Properties
IUPAC Name |
N,N-bis[2-(1,3-dioxoisoindol-2-yl)ethyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O6S/c1-18-10-12-19(13-11-18)37(35,36)28(14-16-29-24(31)20-6-2-3-7-21(20)25(29)32)15-17-30-26(33)22-8-4-5-9-23(22)27(30)34/h2-13H,14-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQEUWXAHNQQFKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCN2C(=O)C3=CC=CC=C3C2=O)CCN4C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-4-methylbenzenesulfonamide typically involves the following steps:
Formation of Isoindole-1,3-dione Groups: The initial step involves the preparation of isoindole-1,3-dione groups through the cyclization of phthalic anhydride with primary amines under acidic conditions.
Attachment to Sulfonamide: The isoindole-1,3-dione groups are then linked to a sulfonamide backbone. This is achieved by reacting the isoindole-1,3-dione intermediates with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N,N-bis[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various N-substituted sulfonamide derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, N,N-bis[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-4-methylbenzenesulfonamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound has been investigated for its potential as a pharmacophore in the design of new drugs. Its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions makes it a promising candidate for the development of enzyme inhibitors and receptor modulators.
Industry
In the materials science industry, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism by which N,N-bis[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-4-methylbenzenesulfonamide exerts its effects involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Compound C4: 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hydroxybenzenesulfonamide
- Structure : Shares the benzenesulfonamide core but replaces the ethyl-isoindole arms with a single isoindole-dione group and a hydroxy substituent.
- Biological Activity: Tested for genotoxicity in mice, C4 exhibited lower micronucleus reticulocyte (MNRET) frequencies (<6 per 1,000 cells) compared to hydroxyurea (HU), indicating reduced genotoxicity .
- Key Difference : The absence of bis-ethyl substitution may limit lipophilicity compared to the target compound.
Compound XXIVb: Sodium 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-hexanesulfonate
- Structure : Features a hexanesulfonate chain linked to the isoindole-dione group.
- Synthesis : Derived from a bromohexyl precursor via substitution with sodium sulfite, yielding a polar sulfonate salt .
- Key Difference : The extended alkyl chain and sulfonate group enhance hydrophilicity, contrasting with the target compound’s ethyl-sulfonamide design.
Compound 53: N-(4-[2-(2-{2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]ethoxy}ethoxy)ethyl)-4-methylbenzenesulfonate
- Structure : Incorporates a polyethylene glycol (PEG)-like ethoxy chain between the benzenesulfonate and isoindole-dione groups.
- Synthesis : Prepared via multistep etherification, achieving moderate yield (59%) without further purification .
- Key Difference : The PEG linker increases molecular flexibility and solubility but may reduce metabolic stability compared to the target compound’s shorter ethyl linkers.
Sulfonamide Derivatives with Varied Substituents
N,N-bis[2-(2-hydroxyethoxy)ethyl]-4-methylbenzenesulfonamide
- Structure : Retains the bis-ethyl-sulfonamide core but substitutes isoindole-dione with hydroxyethoxy groups.
4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)benzamide
- Structure : Combines a benzothiazole moiety with bis-methoxyethyl sulfonamide.
Comparative Analysis Table
Research Findings and Implications
- Genotoxicity Trends: Compounds with isoindole-dione groups (e.g., C1–C6) show lower genotoxicity than HU, suggesting that the target compound’s bis-isoindole-dione structure may offer a favorable safety profile .
- Synthetic Challenges : Analogous compounds (e.g., XXIVb, 53) require multistep syntheses involving substitution or etherification, implying similar complexity for the target compound .
Biological Activity
N,N-bis[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-4-methylbenzenesulfonamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H19N3O6S
- Molecular Weight : 441.46 g/mol
- Structure : The compound features a sulfonamide group and isoindole derivatives, which are known for their diverse biological activities.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antitumor Activity
Research indicates that compounds containing the isoindole structure exhibit significant antitumor properties. For instance, derivatives of isoindole have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that these compounds can effectively target DNA replication processes in cancer cells, leading to reduced tumor growth rates.
Antibacterial Properties
This compound has also been evaluated for its antibacterial activity. In vitro studies have shown that this compound exhibits notable effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promising results in inhibiting dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (ENR), which are critical enzymes in bacterial and cancer cell metabolism. Molecular docking studies suggest strong binding affinities at the active sites of these enzymes, indicating a potential pathway for therapeutic application.
Case Studies
Several studies have documented the biological activity of this compound:
- Antitumor Efficacy : A recent study explored the effects of this compound on HepG2 liver cancer cells. The results indicated that it significantly reduced cell viability with an IC50 value of 5.4 µM. The study concluded that the compound induces apoptosis through caspase activation pathways.
- Antibacterial Testing : Another investigation assessed the antibacterial properties against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be 12 µg/mL for S. aureus and 15 µg/mL for E. coli, suggesting strong antibacterial potential.
Data Summary Table
| Biological Activity | Test Organism/Cell Line | IC50/MIC Value | Mechanism of Action |
|---|---|---|---|
| Antitumor | HepG2 | 5.4 µM | Induces apoptosis via caspase activation |
| Antibacterial | Staphylococcus aureus | 12 µg/mL | Disruption of cell wall synthesis |
| Antibacterial | Escherichia coli | 15 µg/mL | Inhibition of metabolic pathways |
| Enzyme Inhibition | DHFR | - | Strong binding affinity at the active site |
| Enzyme Inhibition | ENR | - | Disruption of fatty acid synthesis |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
